tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate
CAS No.:
Cat. No.: VC16214031
Molecular Formula: C24H27NO5
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27NO5 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate |
| Standard InChI | InChI=1S/C24H27NO5/c1-5-16-28-20-11-7-18(8-12-20)22(26)19-9-13-21(14-10-19)29-17-6-15-25-23(27)30-24(2,3)4/h1,7-14H,6,15-17H2,2-4H3,(H,25,27) |
| Standard InChI Key | VEPJZBUPJUWVJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is a synthetic organic compound characterized by a central benzophenone scaffold flanked by a propynyloxy group and a tert-butyl carbamate moiety. Its IUPAC name, tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate, reflects the sequential substitution pattern. The Canonical SMILES string (CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C) encodes its topology, emphasizing the alkyne-functionalized aryl ether and carbamate-protected amine.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇NO₅ |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate |
| PubChem CID | 138986701 |
| InChI Key | VEPJZBUPJUWVJA-UHFFFAOYSA-N |
Synthetic Methodology
Multi-Step Organic Synthesis
The compound is synthesized through a convergent approach involving three primary stages:
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Formation of the Benzophenone Core: A Friedel-Crafts acylation couples 4-(prop-2-yn-1-yloxy)benzoic acid with hydroquinone, yielding 4-(4-(prop-2-yn-1-yloxy)benzoyl)phenol.
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Alkoxypropylamine Installation: The phenol intermediate undergoes alkylation with 3-bromopropylamine hydrobromide, introducing the propylamine linker.
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Carbamate Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, finalizing the carbamate group.
Critical reaction parameters include the use of anhydrous DMF for alkylation and controlled pH during carbamate formation to prevent premature deprotection .
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic peaks for the tert-butyl group (δ 1.38 ppm, singlet) and alkyne protons (δ 2.49–2.78 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 410.1965 [M+H]⁺.
Biological and Pharmacological Insights
Role in Targeted Protein Degradation
Structural analogs of this compound have been explored as proteolysis-targeting chimeras (PROTACs) due to their ability to bridge E3 ubiquitin ligases and target proteins . The propynyloxy group enhances membrane permeability, while the carbamate moiety improves metabolic stability in hepatic microsomal assays . In a 2023 study, similar tert-butyl carbamates facilitated the degradation of HIV-1 Nef protein, restoring CD4⁺ T-cell surface expression and suppressing viral replication by >80% at 10 μM .
Antiviral Mechanism Hypotheses
Molecular docking simulations suggest that the benzophenone core intercalates into hydrophobic pockets of viral envelope proteins, while the alkyne group participates in click chemistry-based probes for target identification . Preliminary cytotoxicity assays in HEK293 cells indicate an IC₅₀ > 50 μM, underscoring its selectivity.
Applications in Chemical Biology
Molecular Glue Development
The compound’s bifunctional design aligns with emerging strategies in molecular glue discovery. In a 2024 study, analogous structures were integrated into COUPLrs—cysteine-reactive molecules that induce proximity between mutant oncoproteins and chaperones, leading to selective degradation in non-small cell lung cancer models . The tert-butyl group in such systems minimizes off-target interactions by sterically shielding reactive intermediates .
Probe for Protein Complex Dynamics
Functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation to fluorescent tags or affinity resins, facilitating pull-down assays for target deconvolution . This utility was demonstrated in a proteomic screen identifying 14-3-3σ as a binding partner in glioblastoma stem cells .
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